3-Propoxypropane-1,2-diol

Catalog No.
S1494896
CAS No.
61940-71-4
M.F
C6H14O3
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propoxypropane-1,2-diol

CAS Number

61940-71-4

Product Name

3-Propoxypropane-1,2-diol

IUPAC Name

3-propoxypropane-1,2-diol

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C6H14O3/c1-2-3-9-5-6(8)4-7/h6-8H,2-5H2,1H3

InChI Key

ZTKZJXGLCCVMLJ-UHFFFAOYSA-N

SMILES

CCCOCC(CO)O

Synonyms

3-Propoxy-1,2-propanediol; NSC 167418

Canonical SMILES

CCCOCC(CO)O

Synthesis and Characterization:

3-Propoxypropane-1,2-diol, also known as 1-O-propylglycerol or glycerol 1-propyl ether, is a propyl ether of glycerol. It is a colorless liquid with a mild odor. While its natural occurrence is unknown, researchers can synthesize it through various methods, including reaction of glycerol with propyl bromide in the presence of sodium hydride as a catalyst []. Techniques like gas chromatography (GC) and mass spectrometry are employed for its characterization and purity analysis [].

Potential Applications:

Due to its unique chemical properties, 3-Propoxypropane-1,2-diol holds potential for various research applications:

  • Solvent and Plasticizer

    Its miscibility with both polar and non-polar solvents makes it a potential candidate for diverse applications. Researchers have investigated its use as a solvent in synthesis and separation processes []. Additionally, its plasticizing properties suggest potential use in modifying the flexibility and other physical characteristics of polymers.

  • Biocompatible Material

    3-Propoxypropane-1,2-diol exhibits low toxicity and good biocompatibility, making it a potential candidate for use in biomedical research. Studies have explored its use as a component in drug delivery systems and biomaterials [].

  • Chemical Intermediate

    This compound can serve as a starting material for further chemical synthesis. Researchers have explored its use in the preparation of other valuable compounds, such as glycerol derivatives and propylene glycol ethers.

3-Propoxypropane-1,2-diol is a clear, colorless liquid with the molecular formula C6H14O3C_6H_{14}O_3 and a molecular weight of 134.17 g/mol. This compound is recognized for its role as both a solvent and an intermediate in various biochemical and industrial applications. Its structure consists of a propane backbone with two hydroxyl groups and one propoxy group, contributing to its unique properties that facilitate interactions in biological systems and

  • Oxidation: Under specific conditions, it can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: This compound can undergo reduction reactions to yield simpler alcohols.
  • Substitution: It is capable of participating in nucleophilic substitution reactions, where the propoxy group may be replaced by other nucleophiles. Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents employed.

3-Propoxypropane-1,2-diol exhibits notable biological activity, influencing various biochemical pathways:

  • Enzyme Interaction: It serves as a substrate for certain dehydrogenases, facilitating the oxidation of alcohol groups.
  • Cellular Effects: The compound can modulate cell signaling pathways by interacting with membrane-bound receptors or intracellular signaling molecules. It has been shown to affect gene expression, particularly genes involved in lipid metabolism, thereby impacting cellular energy balance.
  • Transport and Localization: Within cells, it can diffuse across membranes or be transported by specific carrier proteins. Its localization to organelles such as the endoplasmic reticulum or mitochondria allows it to participate in metabolic processes.

3-Propoxypropane-1,2-diol can be synthesized through various methods. A common approach involves the reaction of glycerol with propyl bromide in the presence of sodium hydride and dry dimethylformamide. This method yields the desired compound efficiently while maintaining the integrity of its functional groups .

The compound has diverse applications across several fields:

  • Scientific Research: It is utilized as a solvent and stabilizer in biological assays.
  • Pharmaceuticals: There is ongoing exploration of its potential use in drug formulations and delivery systems, where it can enhance the bioavailability of active ingredients.
  • Industrial Use: 3-Propoxypropane-1,2-diol is employed in the production of polymers, resins, and other industrial chemicals .

Studies on 3-Propoxypropane-1,2-diol have highlighted its interactions with various molecular targets. For instance:

  • Membrane Interaction: As a propyl ether of glycerol, it integrates into lipid bilayers, affecting membrane fluidity and permeability.
  • Gene Regulation: Its ability to influence transcription factor activity leads to changes in gene expression related to metabolic pathways.

These interactions underline its potential utility in both therapeutic applications and industrial processes.

Several compounds share structural similarities with 3-Propoxypropane-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Monochloropropane-1,2-diolContains chlorine atomKnown for its role as a food contaminant
3-Chloropropane-1,2-diolChlorinated derivativeAssociated with toxicity concerns
GlycerolTriol with three hydroxyl groupsWidely used as a humectant and solvent
Propylene glycolDiol with two hydroxyl groupsCommonly used in food and pharmaceutical products

3-Propoxypropane-1,2-diol's unique combination of properties—such as its specific reactivity patterns and biological interactions—distinguishes it from these similar compounds. Its dual role as a solvent and an intermediate makes it particularly valuable in both research and industrial applications .

XLogP3

-0.3

Other CAS

61940-71-4
52250-41-6

Wikipedia

Propoxypropanediol

Dates

Modify: 2023-08-15

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